
Acide 5-chloro-6-morpholinopyridine-3-boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-morpholinopyridine-3-boronic acid: is a boronic acid derivative that belongs to the class of heterocyclic compounds. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a morpholine ring.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-6-morpholinopyridine-3-boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: In the industrial sector, 5-Chloro-6-morpholinopyridine-3-boronic acid is used in the production of advanced materials, including polymers and electronic materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-morpholinopyridine-3-boronic acid typically involves the reaction of 5-chloro-6-bromopyridine with morpholine under suitable conditions to form 5-chloro-6-morpholinopyridine. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield 5-Chloro-6-morpholinopyridine-3-boronic acid .
Industrial Production Methods: Industrial production methods for 5-Chloro-6-morpholinopyridine-3-boronic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-morpholinopyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide under inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-morpholinopyridine-3-boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules. The compound’s interaction with molecular targets can modulate biological pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Chloro-2-morpholinopyridine-3-boronic acid
- 6-Chloro-5-morpholinopyridine-3-boronic acid
- 5-Bromo-6-morpholinopyridine-3-boronic acid
Comparison: 5-Chloro-6-morpholinopyridine-3-boronic acid is unique due to the specific positioning of the chlorine and morpholine groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the chlorine atom at the 5-position and the morpholine ring at the 6-position can influence the compound’s electronic properties and steric interactions, making it a valuable reagent in specific synthetic applications .
Propriétés
IUPAC Name |
(5-chloro-6-morpholin-4-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-5-7(10(14)15)6-12-9(8)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNZQPQVKHVBEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCOCC2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)
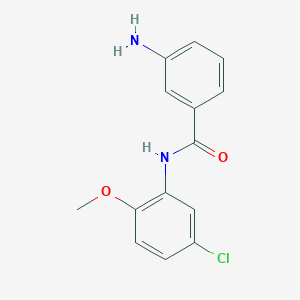
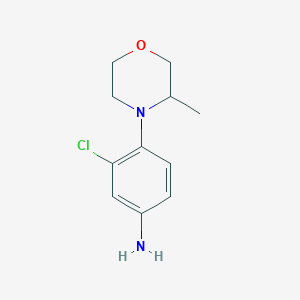
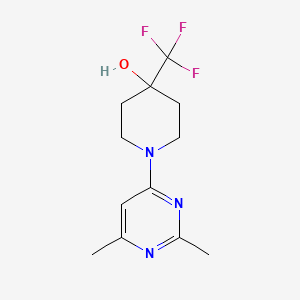
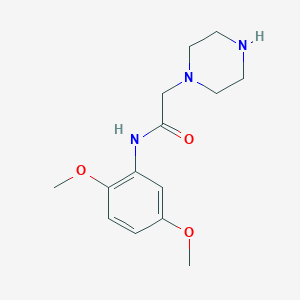
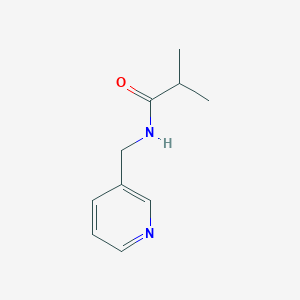
![1-({4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B2371853.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2371856.png)
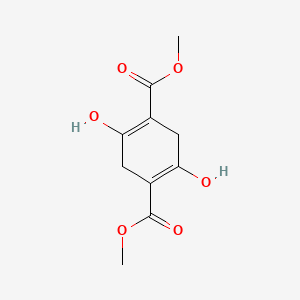
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
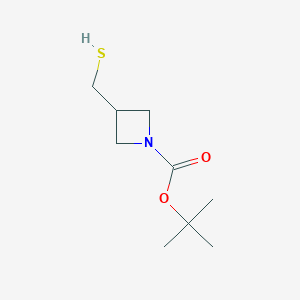
![5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)

